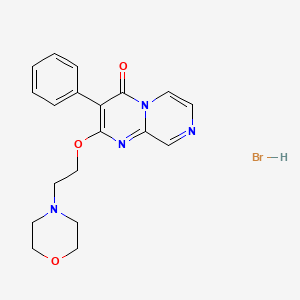
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is an organomercury compound that has been studied for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloromercuri group attached to a methoxypropyl chain, which is further connected to a methylhydantoin moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin typically involves the reaction of 3-methylhydantoin with 3-chloromercuri-2-methoxy-1-propyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloromercuri group to a less oxidized state.
Substitution: The chloromercuri group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin
- 3-(3-Chloromercuri-2-methoxy-1-propyl)-1-methylhydantoin
Uniqueness
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
3367-30-4 |
|---|---|
Formule moléculaire |
C8H13ClHgN2O3 |
Poids moléculaire |
421.24 g/mol |
Nom IUPAC |
chloro-[2-methoxy-3-(1-methyl-2,5-dioxoimidazolidin-4-yl)propyl]mercury |
InChI |
InChI=1S/C8H13N2O3.ClH.Hg/c1-5(13-3)4-6-7(11)10(2)8(12)9-6;;/h5-6H,1,4H2,2-3H3,(H,9,12);1H;/q;;+1/p-1 |
Clé InChI |
GVFVEDKLWLVUFL-UHFFFAOYSA-M |
SMILES canonique |
CN1C(=O)C(NC1=O)CC(C[Hg]Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


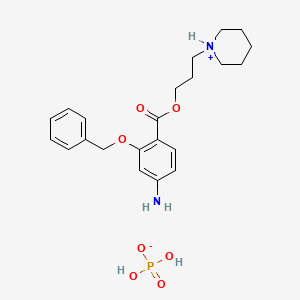

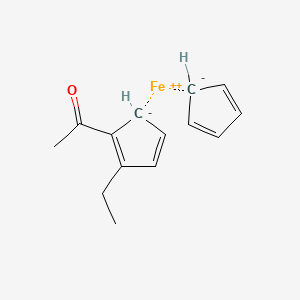
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)


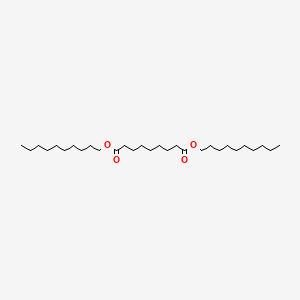
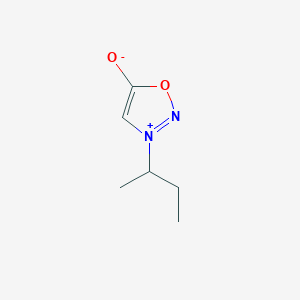


![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)
